molecular formula C6H6N4O3 B14891344 5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B14891344
M. Wt: 182.14 g/mol
InChI Key: SOELHWFKYPQWOL-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring and two methoxy groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid through a one-step amide condensation reaction . The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, as a mitochondrial uncoupler, it disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production . This mechanism is beneficial in conditions where reducing cellular energy production is desired.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine
  • 5,6-Diamino-[1,2,5]oxadiazolo[3,4-b]pyrazine
  • 5,6-Dihydroxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

Uniqueness

5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of methoxy groups, which influence its electronic properties and reactivity. These methoxy groups can be modified to create a wide range of derivatives with varying properties, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

5,6-dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C6H6N4O3/c1-11-5-6(12-2)8-4-3(7-5)9-13-10-4/h1-2H3

InChI Key

SOELHWFKYPQWOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NON=C2N=C1OC

Origin of Product

United States

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